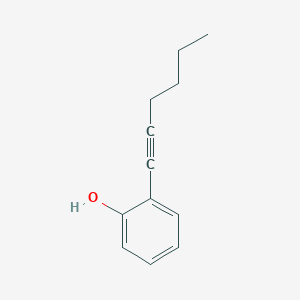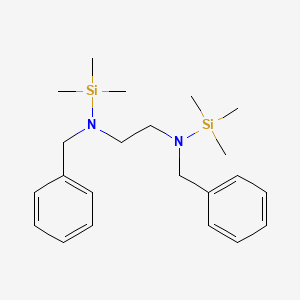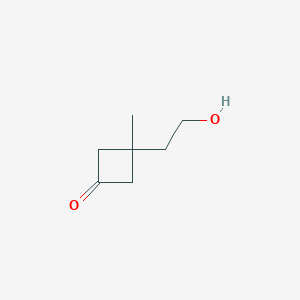
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one is an organic compound with a unique cyclobutanone structure This compound is characterized by a hydroxyethyl group and a methyl group attached to the cyclobutanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Another method involves the use of 3-methylcyclobutanone and ethylene glycol in the presence of an acid catalyst. This reaction requires heating to facilitate the formation of the hydroxyethyl group on the cyclobutanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a corresponding alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or amines can react with the hydroxyethyl group in the presence of a base.
Major Products Formed
Oxidation: The major product is 3-(2-carboxyethyl)-3-methylcyclobutan-1-one.
Reduction: The major product is 3-(2-hydroxyethyl)-3-methylcyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione: This compound has a similar hydroxyethyl group but differs in its core structure.
2-Hydroxyethyl methacrylate: It shares the hydroxyethyl group but has a different functional group and application.
Uniqueness
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
113994-98-2 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(2-3-8)4-6(9)5-7/h8H,2-5H2,1H3 |
InChI-Schlüssel |
GHLRIOGPBCXWPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)



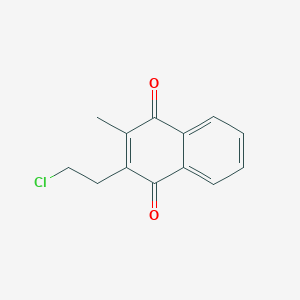
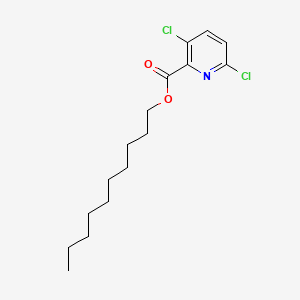
![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
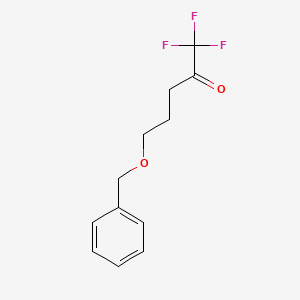
![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
